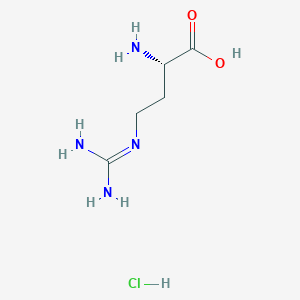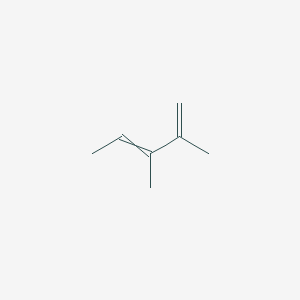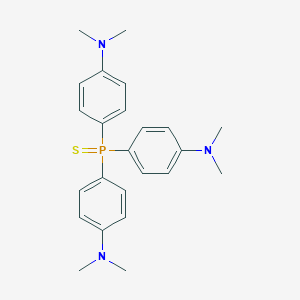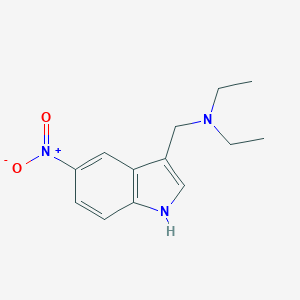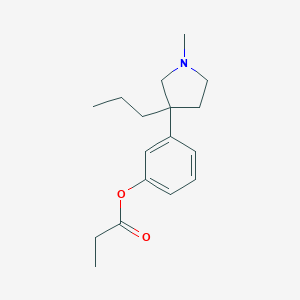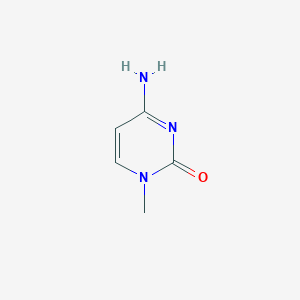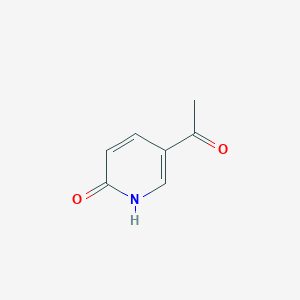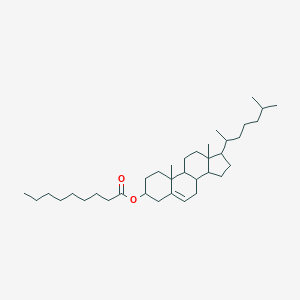![molecular formula C11H21NO2 B075621 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate CAS No. 1118-38-3](/img/structure/B75621.png)
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a chemical compound that is widely used in scientific research. It is a type of ester that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate involves the inhibition of PP1 and PP2A. These enzymes are responsible for the dephosphorylation of proteins, which is a critical step in many cellular processes. The inhibition of PP1 and PP2A by this compound leads to the accumulation of phosphorylated proteins, which can affect various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death by inhibiting PP2A. In neurodegenerative diseases, it has been used to study the role of PP1 in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. In cardiovascular disorders, it has been used to investigate the role of PP1 in the regulation of cardiac contractility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in lab experiments is its potency as an inhibitor of PP1 and PP2A. This compound has been shown to be more effective than other PP1 and PP2A inhibitors, which makes it a valuable tool for studying the role of these enzymes in various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in scientific research. One direction is the development of more specific inhibitors of PP1 and PP2A. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Another direction is the investigation of the role of PP1 and PP2A in the regulation of other cellular processes, such as autophagy and DNA repair. Finally, the use of this compound in combination with other drugs could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
In conclusion, [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a valuable tool for studying the role of PP1 and PP2A in various biological systems. Its unique properties as a potent inhibitor of these enzymes make it a valuable tool for scientific research. However, it is important to use appropriate safety measures when handling this compound to avoid any adverse effects. There are several future directions for the use of this compound in scientific research, including the development of more specific inhibitors of PP1 and PP2A and the investigation of its role in other cellular processes.
Aplicaciones Científicas De Investigación
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are enzymes involved in the regulation of various cellular processes. This compound has been used to study the role of PP1 and PP2A in different biological systems, including cancer, neurodegenerative diseases, and cardiovascular disorders.
Propiedades
Número CAS |
1118-38-3 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
Clave InChI |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
SMILES canónico |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)

